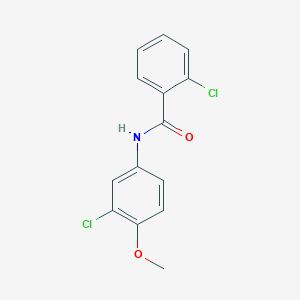

2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide

Description

Contextualization of Benzamide (B126) Scaffolds within Organic and Medicinal Chemistry Research

The benzamide scaffold is a cornerstone in the fields of organic and medicinal chemistry. Characterized by a benzene (B151609) ring attached to an amide functional group, this structural motif is considered a "privileged" scaffold in drug discovery. researchgate.netnih.gov Its prevalence is due to the amide bond's stability and its capacity to form hydrogen bonds, which facilitates strong and specific interactions with biological targets like enzymes and receptors. nih.gov

N-substituted benzamide derivatives, where a substituent is attached to the nitrogen atom of the amide group, exhibit a vast spectrum of pharmacological activities. walshmedicalmedia.com Researchers have extensively explored this class of compounds, leading to the discovery of agents with antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular properties. researchgate.netwalshmedicalmedia.com The versatility of the benzamide core allows for systematic structural modifications, enabling chemists to fine-tune the pharmacological profile of molecules to enhance potency and selectivity. nih.govnih.gov This adaptability has made N-substituted benzamides a focal point of sustained research, yielding numerous therapeutic agents and molecular probes for investigating biological processes. walshmedicalmedia.comnih.gov

Overview of "2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide" as a Representative Structure in Academic Inquiry

Within the broad family of N-substituted benzamides, "this compound" serves as a pertinent example of a molecule incorporating key structural features often explored in modern chemical research. Its structure is defined by the strategic placement of chloro and methoxy (B1213986) groups on its two phenyl rings, a common strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic properties.

While extensive, peer-reviewed studies detailing the specific biological activities of this exact compound are not widely published, its structure is representative of the types of halogenated and methoxylated benzamides frequently synthesized and investigated in academic and industrial laboratories. It embodies the chemical principles used to create new molecular entities with potential therapeutic value. The analysis of such structures contributes to a broader understanding of structure-activity relationships (SAR) within the benzamide class.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 443903-11-5 | aobchem.com |

| Molecular Formula | C14H11Cl2NO2 | aobchem.com |

| Purity | >95% (typical) | aobchem.com |

Historical Trajectories and Current Research Significance of Halogenated and Methoxylated Benzamides

The incorporation of halogen atoms and methoxy groups into benzamide structures is a well-established and continuously evolving strategy in chemical science.

Halogenated Benzamides: The history of halogens in chemistry dates back to their discovery, often by pharmacists, such as chlorine by Carl Wilhelm Scheele and iodine by Bernard Courtois in the 18th and 19th centuries. nih.gov In modern drug design, halogenation is a key tactic for optimizing a molecule's properties. researchgate.net The introduction of halogen atoms, particularly fluorine and chlorine, can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to its target. researchgate.netnih.gov Halogens can form halogen bonds, a type of noncovalent interaction that can contribute to ligand-protein binding. This strategic use of halogens continues to be a major area of research, with a significant number of new drugs approved by regulatory bodies like the FDA containing at least one halogen atom. dntb.gov.uanih.gov

Methoxylated Benzamides: The methoxy group (–OCH3) is another functional group of immense importance in medicinal chemistry. nih.gov It is frequently found in natural products and has been integrated into a multitude of synthetic drugs. nih.gov The presence of a methoxy group can influence a molecule's conformation and electronic properties, affecting how it fits into a protein's binding pocket. tandfonline.comyoutube.com It can act as a hydrogen bond acceptor and can improve physicochemical properties without drastically increasing lipophilicity. tandfonline.com However, the methoxy group can also be a site of metabolic breakdown through O-demethylation by cytochrome P450 enzymes, which is a critical consideration in drug design. tandfonline.com Current research focuses on leveraging the beneficial aspects of methoxylation while designing molecules that possess greater metabolic stability. nih.govmdpi.com

| Substituent Group | General Effects and Research Significance | Reference |

|---|---|---|

| Halogen (e.g., Chloro) | Enhances lipophilicity, improves metabolic stability, can increase binding affinity through halogen bonding, and alters electronic properties of the aromatic ring. | researchgate.netnih.govdrughunter.com |

| Methoxy (–OCH3) | Influences molecular conformation, acts as a hydrogen bond acceptor, can improve physicochemical properties, but may be susceptible to metabolic O-demethylation. | nih.govtandfonline.comyoutube.com |

Properties

IUPAC Name |

2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-13-7-6-9(8-12(13)16)17-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQOCUAVKLVWFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Rigorous Chemoinformatic Characterization of 2 Chloro N 3 Chloro 4 Methoxyphenyl Benzamide and Its Structural Analogues

Strategies for the Chemical Synthesis of N-(Chloromethoxyphenyl)benzamide Systems

The synthesis of N-aryl benzamides, such as 2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide, is a cornerstone of medicinal and materials chemistry. These scaffolds are present in numerous biologically active molecules and functional materials. The core of their synthesis lies in the efficient formation of an amide bond between a substituted benzoic acid and an aniline (B41778) derivative. This section explores the primary methods for constructing these systems, focusing on the formation of the amide linkage, the strategic introduction of substituents on the aromatic precursors, and the optimization of reaction parameters.

The most direct and widely employed method for synthesizing N-aryl benzamides is the condensation reaction between an acyl halide and an amine. This reaction, often referred to as the Schotten-Baumann reaction, typically involves the reaction of a substituted benzoyl chloride with a substituted aniline.

In the context of synthesizing this compound, this involves the reaction of 2-chlorobenzoyl chloride with 3-chloro-4-methoxyaniline. The reaction is generally high-yielding and proceeds under mild conditions. A base, such as pyridine (B92270) or triethylamine (B128534), is commonly added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. The choice of solvent is critical and can range from chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) to aprotic polar solvents such as dimethylformamide (DMF). nih.govhud.ac.uk For instance, a general procedure involves treating the acyl chloride in a solvent like chloroform with the aniline at reflux for several hours. nih.gov

While the acyl halide-amine condensation is robust, other protocols for amide bond formation are available, particularly for substrates where the standard method fails due to steric hindrance or electronic effects. rsc.org These include:

Carboxylic Acid-Amine Coupling: Direct condensation of a carboxylic acid (e.g., 2-chlorobenzoic acid) and an amine is possible but typically requires high temperatures and results in low yields. To overcome this, various coupling reagents are used to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates and yields. chemicalbook.com

Umpolung Amide Synthesis (UmAS): More recent and innovative strategies reverse the traditional reactivity of the components. For example, the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines can produce N-aryl amides, offering a pathway that can be advantageous for complex or sensitive substrates and can prevent epimerization in chiral molecules. nih.govnih.gov

| Protocol | Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Halide-Amine Condensation | Acyl Chloride + Amine | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., DCM, Chloroform), 0°C to reflux | High yield, fast reaction, readily available starting materials. khanacademy.org | Acyl halides can be moisture-sensitive; generates HCl byproduct. |

| Carbodiimide Coupling | Carboxylic Acid + Amine | Coupling Agent (e.g., EDCI, DCC), Additive (e.g., DMAP), Solvent (e.g., DCM, DMF), Room Temperature | Milder conditions, avoids use of acyl halides. chemicalbook.com | Coupling reagents can be expensive and may cause allergic reactions; byproduct removal can be difficult (e.g., DCU from DCC). |

| Umpolung Amide Synthesis | α-Fluoronitroalkane + N-Aryl Hydroxylamine | Brønsted Base, Solvent (e.g., THF), Room Temperature | Novel reactivity, useful for challenging substrates, avoids epimerization. nih.gov | Requires specialized starting materials, less common. |

The successful synthesis of this compound relies on the availability of correctly substituted precursors: 2-chlorobenzoic acid and 3-chloro-4-methoxyaniline. The placement of the chloro and methoxy (B1213986) groups is controlled through regioselective reactions.

Introduction of the Methoxy Group: The methoxy group (-OCH₃) is a key feature of the aniline component. Aryl methoxides are typically synthesized through the Williamson ether synthesis, which involves the methylation of a corresponding phenol (B47542) with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. wikipedia.org For the synthesis of 3-chloro-4-methoxyaniline, a common precursor would be 4-aminophenol, which can be chlorinated and then methylated, or vice versa. The methoxy group is a strong electron-donating group by resonance and an ortho-, para-director for electrophilic aromatic substitution. stackexchange.com This directing effect must be considered when planning the sequence of halogenation and methoxylation steps.

Regioselective Halogenation: Introducing chlorine atoms at specific positions on the benzene (B151609) rings requires careful selection of reagents and conditions.

Synthesis of 2-chlorobenzoic acid: This precursor is often prepared by the oxidation of 2-chlorotoluene.

Synthesis of 3-chloro-4-methoxyaniline: The synthesis of this precursor is more complex due to the directing effects of the substituents. A plausible route starts from anisole (B1667542) (methoxybenzene). Nitration of anisole would yield a mixture of ortho- and para-nitroanisole, with the para-isomer being the major product. The para-nitroanisole can then be chlorinated. The methoxy group directs chlorination to the ortho position (position 3), yielding 3-chloro-4-nitroanisole. Subsequent reduction of the nitro group, commonly achieved with reagents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation, affords the desired 3-chloro-4-methoxyaniline. Regioselective halogenation can also be achieved using reagents like benzeneseleninyl chloride with an aluminum halide, which shows high para-selectivity for activated aromatics. researchgate.net

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and waste. For the acylation of anilines, several factors are known to influence the reaction's efficiency. researchgate.net

Solvent: The choice of solvent can significantly impact reaction rates and yields. While some reactions proceed well under solvent-free conditions, solvents like dichloromethane or acetonitrile (B52724) are often used. researchgate.net Studies have shown that for certain catalytic systems, solvent-free conditions or the use of non-polar solvents can lead to higher conversions. researchgate.net

Temperature: Temperature plays a vital role. While many acylations proceed at room temperature, heating can increase the reaction rate. However, excessive heat can lead to side reactions and decomposition. Optimization studies often screen a range of temperatures to find the ideal balance. For example, in some silver-catalyzed acylations, 140°C was found to be the optimal temperature. researchgate.net

Catalyst: While the uncatalyzed reaction between an acyl chloride and an amine is often efficient, catalysts can be employed in other amidation protocols. For instance, ruthenium(II) complexes have been used to catalyze the ortho-acylation of anilines. nih.gov

Base: In acyl chloride-based amidations, the type and amount of base used to scavenge HCl are important. Weaker, non-nucleophilic bases like pyridine or triethylamine are preferred to avoid competing reactions.

A study on the photoinduced acetylation of anilines found that yields were significantly affected by the electronic nature of substituents on the aniline ring. Electron-donating groups like methoxy generally resulted in better yields than electron-withdrawing groups such as halogens. acs.org This suggests that the nucleophilicity of the aniline is a key factor in the acylation reaction.

| Parameter | Condition A | Condition B | Condition C | General Outcome |

|---|---|---|---|---|

| Solvent | Dichloromethane | Acetonitrile | Solvent-free | Yields are highly solvent-dependent; non-polar or solvent-free conditions can be optimal. researchgate.net |

| Temperature | Room Temperature | 80°C | 140°C | Increasing temperature generally increases reaction rate but may require optimization to avoid side products. researchgate.net |

| Catalyst | None | Ag Nanoparticles | Ru(II) Complex | Catalysts can enable reactions under milder conditions or with less reactive substrates. researchgate.netnih.gov |

| Substituent Effect (Aniline) | Electron-donating (e.g., -OCH₃) | Neutral (e.g., -H) | Electron-withdrawing (e.g., -Cl) | Electron-donating groups typically increase the nucleophilicity of the amine, leading to higher yields. acs.org |

The parent molecule, this compound, is achiral as it lacks any stereocenters. However, the synthesis of chiral analogues is of significant interest, particularly in drug discovery, where enantiomers often exhibit different pharmacological activities. Chirality can be introduced into this scaffold by modifying either the benzoyl or the aniline portion of the molecule.

A prominent strategy involves creating a stereogenic center at the α-position to the amide nitrogen. Nickel-catalyzed asymmetric hydroarylation of vinyl amides represents a modern approach to producing enantioenriched α-arylbenzamides. uzh.chnih.govuzh.ch This method uses a chiral ligand, such as a bisimidazoline (BIm), in combination with a nickel catalyst to enable the regioselective addition of an aryl group to an olefin. researchgate.net This forges a new stereocenter with high levels of enantioselectivity under mild conditions. nih.gov This three-component reaction involves a vinylbenzamide, an aryl halide, and a hydride source, providing a versatile route to a wide range of chiral α-arylbenzamide structures. uzh.ch Such methodologies avoid the risks of epimerization that can occur in classical resolutions or syntheses starting from chiral amines. uzh.ch

Advanced Spectroscopic and Structural Elucidation Techniques

Confirming the chemical structure of a newly synthesized compound is an absolute requirement. For a molecule like this compound, a combination of spectroscopic techniques is used, with Nuclear Magnetic Resonance (NMR) being the most powerful tool for unambiguous structural determination in solution.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing ¹H NMR, ¹³C NMR, and various 2D NMR spectra, the precise connectivity and spatial relationships of atoms can be determined. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following signals would be expected:

Amide Proton (N-H): A singlet in the downfield region (typically δ 9.5-10.5 ppm), which may be broadened. Its chemical shift can be solvent-dependent.

Aromatic Protons: The two benzene rings will show distinct patterns.

The 2-chlorobenzoyl ring has four protons, which will appear as a complex multiplet pattern in the δ 7.4-7.8 ppm region.

The 3-chloro-4-methoxyphenyl ring has three protons: one proton ortho to the chlorine will appear as a doublet, one proton between the chlorine and the methoxy group will be a doublet of doublets, and one proton ortho to the methoxy group will be a doublet. These would typically appear in the δ 6.9-7.8 ppm range.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons, typically appearing around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 164-167 ppm.

Aromatic Carbons: A total of 12 signals are expected in the aromatic region (δ 110-160 ppm). Carbons attached to electronegative atoms (Cl, O, N) will be shifted further downfield. For example, the carbon bearing the methoxy group would be expected around δ 155-160 ppm.

Methoxy Carbon (-OCH₃): A signal in the upfield region, typically around δ 56-57 ppm.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule, for example, by observing a correlation from the N-H proton to the carbonyl carbon and to carbons on the 3-chloro-4-methoxyphenyl ring.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Amide (N-H) | ~10.0 (singlet) | - |

| Carbonyl (C=O) | - | ~165 |

| Aromatic (C-H & C-X) | ~6.9-7.8 (multiplets) | ~113-159 |

| Methoxy (O-CH₃) | ~3.9 (singlet) | ~56 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. nih.govresearchgate.net

Utility of High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous characterization of novel compounds such as this compound. Its primary utility lies in the precise determination of the molecular weight. For the target compound, with a molecular formula of C14H10Cl2NO2, the monoisotopic mass can be calculated with high accuracy, allowing for confident confirmation of its elemental composition. This capability is crucial in distinguishing the compound from other molecules with the same nominal mass.

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of the parent ion. This analysis provides valuable structural information by identifying characteristic neutral losses and fragment ions. The fragmentation of N-arylbenzamides is influenced by the stability of the resulting ions and can proceed through charge-directed or charge-remote mechanisms. mdpi.com For this compound, the amide bond is a likely site for initial cleavage.

Common fragmentation patterns for this class of compounds include:

α-cleavage adjacent to the carbonyl group: This can lead to the formation of the 2-chlorobenzoyl cation or the 3-chloro-4-methoxyphenylaminyl radical cation.

Cleavage of the amide C-N bond: This is a characteristic fragmentation for amides, resulting in the formation of an acylium ion (2-chlorobenzoyl cation) and a substituted aniline radical cation.

Loss of neutral molecules: Sequential losses of small, stable molecules such as carbon monoxide (CO) from the acylium ion, or a chlorine radical (Cl•) are commonly observed.

The table below outlines the expected high-resolution mass data for the parent ion and its plausible fragments.

| Ion/Fragment | Molecular Formula | Calculated Monoisotopic Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₁Cl₂NO₂⁺ | 310.0138 | Protonated molecular ion |

| [C₇H₄ClO]⁺ | C₇H₄ClO⁺ | 139.0000 | 2-chlorobenzoyl cation (from C-N bond cleavage) |

| [C₇H₇ClNO]⁺ | C₇H₇ClNO⁺ | 156.0211 | 3-chloro-4-methoxyaniline radical cation (from C-N bond cleavage) |

| [C₆H₄Cl]⁺ | C₆H₄Cl⁺ | 111.0047 | Chlorophenyl cation (from loss of CO from 2-chlorobenzoyl cation) |

Interpretation of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for Functional Group Characterization

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for identifying the functional groups and electronic characteristics of this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides diagnostic absorption bands corresponding to the vibrations of specific bonds within the molecule. For a secondary amide like the title compound, the spectrum is expected to be dominated by characteristic amide bands. spcmc.ac.inspectroscopyonline.com The N-H stretching vibration typically appears as a single, sharp band of medium intensity in the region of 3500-3400 cm⁻¹ in dilute solutions, shifting to around 3350-3180 cm⁻¹ in the solid state due to hydrogen bonding. spcmc.ac.in The C=O stretching vibration, known as the Amide I band, is a very strong and sharp absorption expected around 1680-1640 cm⁻¹. spcmc.ac.inspectroscopyonline.com Another key feature is the N-H bending vibration, or Amide II band, which is found in the 1570-1515 cm⁻¹ region for solid-state secondary amides. spcmc.ac.in Other significant peaks include the C-O-C stretching of the methoxy group and the C-Cl stretching vibrations.

The table below summarizes the expected key spectroscopic data.

| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Region | Intensity |

|---|---|---|---|

| IR | N-H Stretch | ~3350-3180 cm⁻¹ (Solid) | Medium |

| IR | C=O Stretch (Amide I) | ~1680-1640 cm⁻¹ | Strong |

| IR | N-H Bend (Amide II) | ~1570-1515 cm⁻¹ (Solid) | Medium-Strong |

| IR | C-O-C Stretch (Aromatic Ether) | ~1275-1200 cm⁻¹ (asymmetric), ~1075-1020 cm⁻¹ (symmetric) | Strong |

| IR | C-Cl Stretch | ~850-550 cm⁻¹ | Medium-Strong |

| UV-Vis | π → π* (Aromatic) | ~200-280 nm | Strong |

| UV-Vis | n → π* (Carbonyl) | >280 nm | Weak |

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not publicly available, its conformation can be inferred from published structures of closely related N-arylbenzamides. nih.govnih.govnih.gov

A key conformational feature of these molecules is the relative orientation of the two aromatic rings. Studies on compounds like N-(3-chlorophenyl)benzamide and 2-chloro-N-(4-methoxyphenyl)benzamide show that the two rings are significantly twisted with respect to each other. nih.govnih.gov The dihedral angle between the planes of the benzoyl ring and the N-aryl ring can range from approximately 60° to nearly 90° (orthogonal). nih.govnih.govnih.gov This non-planar conformation is a result of steric hindrance between the ortho-substituent on the benzoyl ring and the N-aryl ring, as well as the need to optimize crystal packing forces.

The table below compares crystallographic data for structurally similar benzamides.

| Compound | Dihedral Angle Between Aromatic Rings | Amide Group-Benzoyl Ring Dihedral Angle | Reference |

|---|---|---|---|

| N-(3-chlorophenyl)benzamide (Polymorph II) | 61.0 (1)° | 18.2 (2)° | nih.gov |

| 2-Chloro-N-(4-methoxyphenyl)benzamide | 79.20 (3)° | 45.9 (3)° | nih.gov |

| N-(4-Chlorophenyl)benzamide | 60.76 (3)° | 29.95 (9)° | nih.gov |

Chemoinformatic Analysis and Design of Virtual Compound Libraries

Application of Cheminformatics Tools for Structural Diversity Assessment

Cheminformatics provides a suite of computational tools essential for analyzing and understanding the diversity of chemical libraries. researchgate.net When designing a virtual library based on the this compound scaffold, these tools are used to ensure broad coverage of chemical space and to select a diverse subset of compounds for further investigation. lifechemicals.com

The assessment of structural diversity typically involves several key approaches:

Molecular Descriptors: A wide range of physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are calculated for each molecule in the library. Statistical methods, such as Principal Component Analysis (PCA), can then be used to visualize the distribution of compounds in a multi-dimensional chemical space, helping to identify structurally unique regions. researchgate.net

Molecular Fingerprints: These are bit strings that encode the structural features of a molecule. By comparing the fingerprints of pairs of molecules using similarity metrics like the Tanimoto coefficient, one can quantify the structural similarity or dissimilarity within the entire library. A lower average similarity indicates higher diversity. lifechemicals.com

Scaffold Analysis: This method involves extracting the core ring systems (scaffolds) from all molecules in the library. A diverse library will contain a large number of unique scaffolds relative to the total number of compounds. This helps in exploring novel core structures beyond the initial lead compound.

The table below outlines common cheminformatics tools and their role in diversity assessment.

| Cheminformatics Method | Description | Application in Library Design |

|---|---|---|

| Principal Component Analysis (PCA) | A dimensionality reduction technique used to visualize high-dimensional data based on physicochemical descriptors. | Visualizes the distribution of the library in chemical space, identifies clusters of similar compounds, and highlights sparsely populated areas. researchgate.net |

| Tanimoto Similarity (using Fingerprints) | A quantitative measure of similarity between two molecules based on their structural fingerprints. Values range from 0 (no similarity) to 1 (identical). | Used to select a diverse subset of compounds by ensuring that no two selected compounds are too similar to each other. lifechemicals.com |

| Scaffold Diversity Analysis | Involves the identification and enumeration of unique molecular scaffolds (core structures) within a compound collection. | Ensures the library explores a wide range of different chemical cores, increasing the chances of discovering novel active series. |

Computational Approaches for Analog Design and Scaffold Hopping

Computational chemistry offers powerful strategies for designing new molecules based on a known active compound like this compound. These approaches aim to improve properties, explore structure-activity relationships (SAR), or identify novel intellectual property.

Analog Design: This involves making small, systematic modifications to the lead structure. For the title compound, this could include:

Varying the substituents on either of the phenyl rings (e.g., changing the position or nature of the chloro and methoxy groups).

Replacing the phenyl rings with other aromatic or heteroaromatic systems.

Modifying the amide linker.

These analogs are typically designed to probe specific interactions with a biological target and to optimize properties like potency and selectivity.

Scaffold Hopping: This is a more advanced strategy that aims to identify compounds with similar biological activity but a fundamentally different core structure (scaffold). tandfonline.com The goal is to move away from the original chemical series to find novel chemotypes, potentially with improved properties or a different patent status. tandfonline.comresearchgate.net Computational scaffold hopping methods often rely on shape-based or pharmacophore-based similarity searches. A 3D pharmacophore model can be generated from the bioactive conformation of this compound, defining the essential spatial arrangement of features like aromatic rings, hydrogen bond donors/acceptors, and hydrophobic groups. This model is then used to screen large virtual databases for new molecules that match the pharmacophore but possess a different underlying scaffold. researchgate.net The identification of such "scaffold hops" can lead to the discovery of entirely new classes of active compounds. tandfonline.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Chloro N 3 Chloro 4 Methoxyphenyl Benzamide Analogues

Systematic Chemical Modifications of the Benzamide (B126) Core and N-Substituted Phenyl Ring

SAR studies for benzamide analogues have explored a wide array of chemical modifications to both the benzamide core (Ring A) and the N-substituted phenyl ring (Ring B). The goal is to identify derivatives with enhanced potency and better pharmacological profiles.

Modifications on the Benzamide Core (Ring A): The 2-chloro substitution on the benzoyl ring is a common starting point. Researchers have investigated the impact of replacing or modifying this group. For instance, in the development of histone deacetylase (HDAC) inhibitors, the benzamide portion acts as a zinc-binding group, crucial for interacting with the active site of HDAC enzymes. researchgate.net Other modifications include the introduction of different substituents at various positions on this ring to modulate electronic and steric properties.

Modifications on the N-Substituted Phenyl Ring (Ring B): The N-(3-chloro-4-methoxyphenyl) moiety is critical for determining the compound's selectivity and potency. Systematic alterations have been made to this ring to probe its interaction with biological targets. These modifications include:

Altering Halogen Substituents: Replacing the chloro group at the 3-position with other halogens (e.g., fluoro, bromo) or moving it to other positions.

Varying the Alkoxy Group: Changing the methoxy (B1213986) group at the 4-position to ethoxy or other larger alkoxy groups, or altering its position.

Introducing Other Functional Groups: Adding groups like nitro, cyano, or amino functions to the phenyl ring to explore different electronic and hydrogen-bonding interactions. nih.gov

Bioisosteric Replacement: In some designs, parts of the N-phenyl ring are replaced by bioisosteres, such as pyridine (B92270) rings, to improve properties like solubility or metabolic stability. mdpi.com For example, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) were designed and synthesized based on the principle of bioisosterism. mdpi.com

Identification of Key Structural Features and Substituent Effects on Biological Potency and Selectivity

Through systematic modifications, key structural features essential for the biological activity of benzamide analogues have been elucidated. The nature and position of substituents on both aromatic rings play a determining role.

The Amide Linker: The central amide (-CONH-) bond is a crucial feature. Its geometry influences the relative orientation of the two aromatic rings. In the related compound 2-chloro-N-(4-methoxyphenyl)benzamide, the chloro- and methoxy-substituted benzene (B151609) rings are nearly orthogonal to each other. nih.gov This spatial arrangement is often critical for fitting into the binding pocket of a target protein.

Substituent Effects on the N-Phenyl Ring: The substitution pattern on the N-phenyl ring is a major determinant of potency and selectivity.

Electron-donating vs. Electron-withdrawing Groups: Studies on different series of compounds have shown that the biological activity can be significantly affected by the electronic nature of the substituents. For instance, in one study on thiazole-5-carboxamide (B1230067) derivatives, substitution with electron-donating groups like methoxy resulted in higher antimigration effects compared to electron-withdrawing groups like chloro or nitro. nih.gov

Positional Isomerism: The position of substituents is critical. For methoxylated derivatives of phenyl benzamide, the activity is influenced by the position of the methoxy group; substitutions at the 2 or 3 positions were found to be more active than at the 4-position. nih.gov

The following table summarizes the SAR findings from a study on 2-phenoxybenzamide (B1622244) analogues, highlighting how different substituents on the anilino (N-phenyl) ring affect antiplasmodial activity.

| Compound Modification | Substituent on N-Phenyl Ring | Biological Activity (IC50) | Key Finding |

| Replacement of piperazinyl | 3-amino | 51.85 µM | A remarkable decrease in activity was observed. mdpi.com |

| Replacement of piperazinyl | 4-amino | 51.49 µM | The amino analogues were the least active of all tested compounds. mdpi.com |

| Positional Isomerism | Ortho-substituted N-Boc | Less Active | Para-substituted derivatives are more active than ortho analogues. mdpi.com |

| Positional Isomerism | Para-substituted N-Boc | More Active | Highlights the importance of substituent position for activity. mdpi.com |

Influence of Halogenation (e.g., chloro substituents) and Methoxy Group Positioning on Activity Profiles

Halogenation and the positioning of methoxy groups are two of the most explored chemical modifications in the design of benzamide analogues, as they significantly impact the compounds' biological and physicochemical properties.

Influence of Halogenation: The presence of one or more chloro atoms, as in 2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide, is a common feature in many biologically active benzamides.

Modulation of Potency: Halogens, particularly chlorine, can enhance binding affinity to target proteins through halogen bonding and by increasing the lipophilicity of the molecule, which can facilitate cell membrane passage.

Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the half-life of the compound in the body.

Positional Importance: The position of the halogen is crucial. The 2-chloro substituent on the benzoyl ring and the 3-chloro on the N-phenyl ring in the parent structure are positioned to influence the conformation of the molecule and its interactions with target receptors. A computational study on halogenated anticancer agents suggested that the binding affinity could be ordered as Br < –F < -Cl < –I, indicating that the type of halogen also plays a critical role. researchgate.net

Influence of Methoxy Group Positioning: The methoxy group is another key player in defining the activity profile of these compounds.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within the binding site of a target protein.

Electronic Effects: As an electron-donating group, the methoxy substituent can influence the electronic distribution of the phenyl ring, which can be important for π-π stacking interactions with aromatic amino acid residues in the target protein. nih.gov

Positional Dependence: The biological activity is highly dependent on the location of the methoxy group. As noted previously, studies on methoxylated phenyl benzamides showed that the contribution of methoxy groups is additive, with compounds having a methoxy group at the 2 or 3 position of the phenyl ring being the most active, and the 4-position being the least active. nih.gov In contrast, another study found that a quinoline (B57606) ring with a C-6 methoxy group substitution contributed greatly to inhibiting metastasis. nih.gov

Physicochemical Determinants of Biological Activity (e.g., lipophilicity, electronic properties, steric bulk)

Lipophilicity: Often expressed as the logarithm of the octanol-water partition coefficient (logP), lipophilicity is a critical parameter. A moderate level of lipophilicity is generally required for a drug to pass through cell membranes and reach its target. The chloro substituents on the parent compound significantly increase its lipophilicity. However, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity.

Electronic Properties: The electronic nature of the substituents, whether they are electron-donating (like -OCH3) or electron-withdrawing (like -Cl, -NO2), influences the molecule's ability to form hydrogen bonds, halogen bonds, and engage in π-π interactions. researchgate.net These interactions are fundamental for high-affinity binding to a biological target.

Steric Bulk: The size and shape of the molecule and its substituents (steric bulk) must be complementary to the topology of the target's binding site. Large, bulky groups can create steric hindrance, preventing the molecule from binding effectively. Conversely, in some cases, bulky groups may be necessary to occupy specific pockets within the binding site, thereby increasing selectivity and potency. The near-orthogonal arrangement of the two phenyl rings in related benzamides is a key conformational feature dictated by the steric influence of the substituents. nih.gov

The following table presents key physicochemical properties for the parent compound, benzamide, which serves as the fundamental core for these derivatives.

| Property | Value | Unit |

| Molecular Weight | 121.14 | g·mol−1 |

| Melting Point | 127 to 130 | °C |

| Boiling Point | 288 | °C |

| Water Solubility | 13.5 | g/L |

| logP (Octanol/Water) | 0.64 | - |

| (Data for Benzamide, CAS: 55-21-0) wikipedia.orgchemeo.com |

These fundamental properties are systematically modulated in analogues of this compound through the addition of functional groups like chloro and methoxy substituents to achieve a desired biological activity profile.

Rational Design Strategies for the Discovery of Novel Benzamide Derivatives with Enhanced Biological Specificity

The discovery of new benzamide derivatives with improved therapeutic properties has increasingly moved from traditional screening methods to more rational, structure-based design strategies. These approaches leverage an understanding of the SAR and the three-dimensional structure of the biological target.

Structure-Based Drug Design (SBDD): When the crystal structure of the target protein is known, SBDD can be a powerful tool. Molecular docking studies are used to predict how different benzamide analogues will bind to the target. rsc.org This allows medicinal chemists to design new molecules with modifications that are predicted to improve binding affinity and selectivity. For example, docking analysis of a potent benzamide-based PD-L1 inhibitor suggested that hydrogen bonds with specific amino acid residues were key to its high potency. nih.gov

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active molecules. This model defines the essential steric and electronic features required for biological activity. New compounds can then be designed to fit this pharmacophoric template.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere). The goal is to improve the molecule's pharmacokinetic properties, reduce toxicity, or enhance its activity without significantly altering its interaction with the target. For instance, replacing a metabolically labile group with a more stable bioisostere can increase the drug's duration of action. mdpi.com

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target protein. These fragments are then grown or linked together to create a more potent lead molecule. This can be a very efficient way to explore the chemical space around the benzamide core.

Scaffold Hopping: This involves modifying the core structure (scaffold) of the molecule while retaining the key functional groups responsible for its biological activity. A rational approach to modifying the structure of the antiandrogen drug bicalutamide (B1683754) led to a new series of phenylsulfonyl-benzamide derivatives with significantly improved anti-prostate cancer activity. nih.gov

By employing these rational design strategies, researchers can more efficiently navigate the vast chemical space of benzamide derivatives to discover novel compounds with enhanced potency, selectivity, and drug-like properties for a variety of therapeutic applications. rsc.orgnih.gov

Computational Chemistry and in Silico Approaches Applied to 2 Chloro N 3 Chloro 4 Methoxyphenyl Benzamide

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of 2-chloro-benzamide, this method has been employed to elucidate potential biological targets and understand key interactions that drive binding.

For instance, docking simulations on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed that these compounds could effectively bind to the active sites of α-glucosidase and α-amylase, enzymes relevant to diabetes. The studies showed that the compounds' inhibitory potential was governed by a network of hydrogen bonds, electrostatic interactions, and hydrophobic interactions with active site residues. researchgate.net Similarly, docking studies on other complex benzamide (B126) derivatives have identified potential inhibitory activity against enzymes like dihydrofolate reductase (DHFR), a target in cancer therapy. mdpi.com

In a hypothetical docking study of 2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide against a relevant protein target, the analysis would focus on how the distinct chemical features of the molecule contribute to binding. The 2-chloro substituent on the benzoyl ring and the 3-chloro and 4-methoxy groups on the N-phenyl ring would be evaluated for their roles in forming halogen bonds, hydrogen bonds, and hydrophobic contacts. The results would be presented in terms of binding energy (e.g., in kcal/mol) and the specific amino acid residues involved in the interaction, providing a rational basis for its potential mechanism of action.

Table 1: Illustrative Molecular Docking Interaction Data for a Benzamide Derivative

| Interaction Type | Interacting Ligand Atom/Group | Target Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Asp 21 | 3.1 |

| Hydrogen Bond | Carbonyl C=O | Ser 59 | 2.8 |

| Hydrophobic | 2-chlorophenyl ring | Tyr 22 | 3.2 |

| Halogen Bond | 3-chlorophenyl group | Gly 25 | 3.0 |

| van der Waals | 4-methoxyphenyl group | Leu 54 | 3.5 |

Note: This table is a hypothetical representation of typical docking results and does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, untested compounds.

For a series of compounds including this compound, a QSAR study would involve compiling a dataset of structurally related benzamides with measured biological activity against a specific target. Molecular descriptors such as electronic properties (e.g., Hammett constants), steric properties (e.g., molar refractivity), and lipophilicity (e.g., logP) would be calculated for each molecule. A mathematical model would then be developed to correlate these descriptors with the observed activity. Such models are crucial for lead optimization, allowing for the virtual screening of novel derivatives and prioritizing the synthesis of compounds with the highest predicted potency. For example, studies on related benzamides have highlighted that the presence of electron-donating and electron-withdrawing groups can significantly influence their inhibitory activity. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. These calculations provide fundamental insights into a molecule's stability, reactivity, and spectroscopic properties.

Table 2: Representative Data from Quantum Chemical Calculations on a Benzamide Analog

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Dihedral Angle (Ring 1 vs. Ring 2) | 79.20° | DFT/B3LYP |

| HOMO Energy | -6.5 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | 3.5 D | B3LYP/6-311G(d,p) |

Note: This data is from related benzamide structures and serves as an example of the outputs from quantum chemical calculations. nih.govresearchgate.net

Molecular Dynamics Simulations to Investigate Binding Dynamics and Conformational Landscapes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking and to explore the conformational landscape of a molecule in solution.

For a compound like this compound, an MD simulation could be initiated from a docked pose within a protein's active site. The simulation would track the trajectory of the ligand and protein atoms over nanoseconds, revealing the stability of key interactions (like hydrogen bonds) and whether the ligand remains in its initial binding pose. Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex can suggest the stability of the binding. researchgate.net These simulations are crucial for validating docking results and providing a more realistic picture of the binding event than static docking models can offer.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Computational Models

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico models are widely used in the early stages of drug discovery to predict these properties and flag potential liabilities, thereby reducing the risk of late-stage failures.

For this compound, various computational models could be used to predict its ADME profile. These models are typically based on a molecule's structural features to estimate properties like aqueous solubility, blood-brain barrier permeability, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. For example, computational tools can predict whether a compound adheres to Lipinski's "rule of five," a guideline for assessing drug-likeness. While specific predictions for this compound are not available, the methodology has been successfully applied to other novel therapeutic agents to forecast their ADME and toxicity profiles, guiding further development. tandfonline.com

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-chloro-N-(4-methoxyphenyl)benzamide |

| N-(4-methoxyphenyl)benzamide |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide |

| α-glucosidase |

| α-amylase |

Metabolic and Environmental Transformations of 2 Chloro N 3 Chloro 4 Methoxyphenyl Benzamide

Biotransformation Pathways in In Vitro and In Vivo (Non-Human) Biological Systems

There is currently no available research detailing the biotransformation pathways of 2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide in either in vitro laboratory tests or in vivo studies involving non-human biological systems. Such research would typically involve exposing cell cultures, tissue preparations, or animal models to the compound and analyzing the resulting chemical changes.

Identification and Structural Elucidation of Metabolites in Experimental Models

As no biotransformation studies have been identified, there is consequently no information on the metabolites of this compound. The process of identifying and structurally elucidating metabolites is a critical step in understanding the biological impact of a chemical, but this has not yet been documented for this compound.

Investigation of Environmental Degradation Mechanisms (e.g., Photodegradation, Biodegradation in Soil/Water Systems)

Scientific investigations into the environmental degradation of this compound have not been found in the public domain. Research in this area would assess how the compound breaks down under various environmental conditions, such as through exposure to sunlight (photodegradation) or by the action of microorganisms in soil and water (biodegradation).

Assessment of Environmental Fate and Persistence in Model Ecosystems

Without data on its degradation, the environmental fate and persistence of this compound in model ecosystems cannot be determined. Such assessments are crucial for understanding the potential long-term environmental impact of a chemical, including its potential to accumulate in the environment.

Advanced Research Methodologies and Future Directions in N Substituted Benzamide Research

Application of High-Throughput Screening (HTS) in the Discovery of Novel Biological Activities

High-Throughput Screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid assessment of vast compound libraries against specific biological targets. For N-substituted benzamides like 2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide, HTS can accelerate the identification of novel therapeutic potentials beyond their currently known activities.

The HTS process involves miniaturized assays, robotics, and data processing to screen thousands of compounds a day. These assays can be designed to measure various biological events, such as enzyme inhibition, receptor binding, or changes in cell viability and gene expression. For instance, a library of benzamide (B126) derivatives could be screened against a panel of kinases, proteases, or G-protein coupled receptors to identify novel inhibitors or modulators.

Recent studies have successfully utilized HTS to screen for N-substituted benzamide derivatives with potential antitumor activities. nih.govresearchgate.netresearchgate.net In one such approach, compounds are tested against various cancer cell lines to identify those with significant anti-proliferative effects. nih.govresearchgate.netresearchgate.net Molecular docking simulations are often used in conjunction with HTS to predict the binding affinity of these compounds to specific targets, such as histone deacetylases (HDACs), which are implicated in cancer. nih.govresearchgate.net

Table 1: Illustrative HTS Data for a Hypothetical Benzamide Library Against Cancer Cell Lines

| Compound ID | Target Cell Line | Concentration (µM) | % Inhibition | Hit (Yes/No) |

| BZ-001 | MCF-7 (Breast Cancer) | 10 | 85.2 | Yes |

| BZ-002 | A549 (Lung Cancer) | 10 | 12.5 | No |

| BZ-003 | HCT-116 (Colon Cancer) | 10 | 76.9 | Yes |

| BZ-004 | MDA-MB-231 (Breast Cancer) | 10 | 91.3 | Yes |

| BZ-005 | K562 (Leukemia) | 10 | 45.1 | No |

This methodology allows for the efficient identification of "hits" from large chemical libraries, which can then be selected for further optimization and more detailed biological evaluation. The application of HTS is a critical step in unlocking the full therapeutic potential of compounds like this compound.

Integration of Chemogenomics and Systems Biology for Comprehensive Target Profiling

While HTS is excellent for identifying activity against a specific target, chemogenomics and systems biology offer a broader, more holistic view of a compound's biological interactions. These approaches aim to systematically profile the interactions of a small molecule, such as an N-substituted benzamide, against a wide array of protein targets and cellular pathways.

Chemogenomics combines chemical and genomic data to understand the relationships between chemical structures and their biological targets. By screening a compound against a large panel of proteins (e.g., the human kinome), researchers can create a comprehensive "target profile." This can reveal not only the intended target but also potential off-target interactions, which are crucial for understanding a drug's full efficacy and potential side effects.

Table 2: Potential Protein Targets for N-Substituted Benzamides Identified via Chemogenomic Approaches

| Protein Family | Example Target | Potential Therapeutic Area |

| Deacetylases | Histone Deacetylases (HDACs) | Cancer |

| Kinases | Tyrosine Kinases | Cancer, Inflammation |

| Transcription Factors | STAT3 | Cancer, Autoimmune Disease |

| G-Protein Coupled Receptors | Dopamine D2 Receptor | Neurological Disorders |

| Ion Channels | Voltage-gated Sodium Channels | Pain, Epilepsy |

By integrating these advanced methodologies, a more complete and nuanced understanding of the biological activity of N-substituted benzamides can be achieved.

Exploration of Synergistic Biological Effects with Other Investigated Compounds

The complexity of many diseases, particularly cancer, often means that targeting a single pathway is insufficient. Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine. Investigating the synergistic effects of N-substituted benzamides with other compounds is a promising avenue for developing more effective treatments.

Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. This can allow for lower doses of each drug, potentially reducing toxicity while increasing efficacy. For a compound like this compound, which might act as an HDAC inhibitor, combining it with a traditional cytotoxic chemotherapy agent or a targeted therapy could lead to enhanced cancer cell death or overcome drug resistance mechanisms.

The potential for synergistic interactions is typically evaluated in vitro using cell-based assays. By treating cells with various concentrations of each drug, both alone and in combination, a "Combination Index" (CI) can be calculated. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.

Development of Novel In Vitro and In Vivo (Animal) Models for Advanced Activity Assessment

To accurately predict how a compound will behave in humans, it is crucial to test it in models that closely mimic human biology and disease. The development of advanced in vitro and in vivo models represents a significant step forward in the preclinical assessment of N-substituted benzamides.

Advanced In Vitro Models:

3D Cell Cultures and Spheroids: Unlike traditional 2D cell cultures, 3D models more accurately replicate the cellular interactions and microenvironment of a tumor, providing a more realistic testing ground for anticancer agents.

Organoids: These are miniature, self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of an organ. Patient-derived organoids can be used to test the efficacy of compounds on a personalized basis.

Organs-on-a-Chip: These microfluidic devices contain living cells in a system that simulates the physiological functions of an organ, allowing for the study of a compound's effects on organ-level function and toxicity.

Advanced In Vivo Models:

Patient-Derived Xenografts (PDX): In this model, tumor tissue from a human patient is directly implanted into an immunodeficient mouse. PDX models are known to better retain the genetic and histological characteristics of the original tumor, making them a powerful tool for predicting clinical outcomes. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations that cause them to develop a disease, such as cancer, that closely resembles the human condition.

Humanized Mice: These are mice engrafted with human cells or tissues, allowing for the study of a compound's interaction with the human immune system.

The use of these sophisticated models can provide more predictive data on the efficacy and safety of compounds like this compound before they advance to human clinical trials. nih.gov

Emerging Areas of Academic Research and Potential Translational Research Pathways

The field of N-substituted benzamide research is continually evolving, with several emerging areas of academic interest and clear pathways for translational research.

Emerging Research Areas:

Targeting Protein-Protein Interactions (PPIs): Many disease-related proteins lack a traditional active site for drug binding. N-substituted benzamides are being explored as scaffolds for developing molecules that can disrupt these challenging PPIs.

Development as Chemical Probes: Well-characterized benzamide derivatives can serve as valuable chemical probes to study the function of specific proteins and pathways in biological research.

Epigenetic Modulation: Beyond HDACs, researchers are investigating the potential of N-substituted benzamides to modulate other epigenetic targets, such as methyltransferases and demethylases, which play a key role in gene regulation and disease.

Translational Research Pathways: The path from a promising compound in the lab to an approved drug is long and complex. For a molecule like this compound, the translational pathway would involve:

Lead Optimization: Modifying the chemical structure of the "hit" compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Preclinical Development: Extensive testing in advanced in vitro and in vivo models to establish a strong safety and efficacy profile. This includes toxicology studies to identify any potential adverse effects.

Investigational New Drug (IND) Application: Submitting all preclinical data to a regulatory agency (like the FDA) to request permission to begin human clinical trials.

Clinical Trials (Phases I, II, and III): Rigorously testing the compound in humans to evaluate its safety, determine the proper dosage, and confirm its effectiveness in treating the target disease.

Through the systematic application of these advanced research methodologies and a clear translational strategy, the therapeutic potential of N-substituted benzamides can be fully realized.

Q & A

Q. What are the recommended synthesis routes for 2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide?

Methodological Answer: The compound is typically synthesized via condensation of 2-chlorobenzoyl chloride with 3-chloro-4-methoxyaniline under anhydrous conditions. Key steps include:

- Reagent Selection : Use triethylamine as a base to neutralize HCl byproducts .

- Reaction Conditions : Maintain temperatures between 0–5°C during initial mixing to prevent side reactions, followed by reflux (60–80°C) for 4–6 hours to ensure complete amide bond formation .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : Confirm aromatic substitution patterns (e.g., ¹H NMR: δ 8.1–7.2 ppm for benzamide protons; ¹³C NMR: ~168 ppm for carbonyl) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., dimer formation via N–H⋯O interactions, C–H⋯π stacking) .

- Mass Spectrometry : Validate molecular weight (M+ at m/z 310.5) with ESI-MS or HRMS .

Advanced Research Questions

Q. How can conflicting spectral data between theoretical and experimental results be resolved?

Methodological Answer: Address discrepancies through:

- Cross-Validation : Compare experimental IR (e.g., amide C=O stretch at ~1650 cm⁻¹) with DFT-calculated vibrational spectra .

- Crystallographic Refinement : Use single-crystal data (e.g., R factor <0.05) to verify bond lengths/angles against computational models (e.g., Gaussian09 with B3LYP/6-31G*) .

- Database Alignment : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to identify artifacts or solvent residues .

Q. What strategies optimize the synthesis yield of this benzamide derivative?

Methodological Answer: Yield optimization requires systematic parameter screening:

- Catalyst Screening : Test coupling agents (e.g., HOBt/DCC vs. EDC·HCl) to reduce racemization .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .

- Stoichiometric Ratios : Optimize acyl chloride:amine ratios (1:1.2) to minimize unreacted starting material .

Q. How to evaluate the compound's potential in medicinal chemistry?

Methodological Answer: Focus on structure-activity relationship (SAR) studies:

- In Vitro Assays : Screen against kinase targets (e.g., EGFR, IC50 <1 µM) using fluorescence polarization assays .

- Molecular Docking : Simulate binding modes (AutoDock Vina) to prioritize halogen-bond interactions with catalytic residues .

- Toxicity Profiling : Assess cytotoxicity (MTT assay) in HEK293 cells to establish selectivity indices .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

Methodological Answer: Resolve contradictions via:

- Batch Reproducibility : Re-synthesize compound using identical protocols to exclude impurity effects .

- Assay Standardization : Normalize conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Experimental Design Considerations

Q. What controls are critical for validating biological activity studies?

Methodological Answer: Include:

- Positive Controls : Reference inhibitors (e.g., Gefitinib for EGFR assays) to benchmark activity .

- Solvent Controls : Test DMSO/EtOH at working concentrations (<0.1% v/v) to rule out solvent artifacts .

- Blind Experiments : Use double-blinded protocols for high-throughput screening to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.